1-Piperazinecarboxylic acid, 4-(1-naphthalenyl)-, 1,1-dimethylethyl ester
Description
1-Piperazinecarboxylic acid, 4-(1-naphthalenyl)-, 1,1-dimethylethyl ester is a piperazine derivative characterized by a naphthalene substituent at the 4-position of the piperazine ring and a tert-butyl ester group (1,1-dimethylethyl ester) at the carboxylic acid position. The tert-butyl ester moiety enhances steric bulk and chemical stability, making it a common protecting group in organic synthesis .
Properties
CAS No. |
206347-34-4 |
|---|---|
Molecular Formula |
C19H24N2O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
tert-butyl 4-naphthalen-1-ylpiperazine-1-carboxylate |
InChI |
InChI=1S/C19H24N2O2/c1-19(2,3)23-18(22)21-13-11-20(12-14-21)17-10-6-8-15-7-4-5-9-16(15)17/h4-10H,11-14H2,1-3H3 |
InChI Key |
SWSYBZJEUSXCHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis via Carbamate and Sulfonyl Intermediates
One prominent method involves the formation of the ester through the reaction of piperazine derivatives with sulfonyl chlorides and subsequent esterification steps. This route is exemplified by the synthesis of structurally similar compounds, such as 4-[(dimethylamino)sulfonyl]-1-piperazinecarboxylic acid esters, which can be adapted for the naphthalene derivative.
Preparation of Piperazine Core:
The process begins with Boc-protected piperazine, which is reacted with dimethylsulfamoyl chloride in dichloromethane (DCM) under an inert atmosphere, typically nitrogen, at room temperature for 24 hours. This step introduces the sulfonyl group onto the piperazine nitrogen, yielding a sulfonyl-piperazine intermediate with high yield (~100%).Introduction of the Naphthalenyl Group:
The intermediate is then subjected to nucleophilic substitution with 4-chloronaphthalene-1-oxide, often in the presence of acetic acid or other suitable catalysts, at low temperatures (around 0°C) to prevent side reactions. This step attaches the naphthalene moiety via sulfonyl linkage, forming the key aromatic-sulfonyl-piperazine intermediate.Esterification to Form the Dimethylethyl Ester:
The free acid form of the compound is esterified using tert-butyl alcohol or similar alcohols in the presence of carbodiimide coupling agents or via direct reaction with Boc-protected intermediates followed by deprotection. Alternatively, the ester can be formed by reacting the acid with di-tert-butyl dicarbonate (Boc2O) in the presence of catalytic bases, such as N-ethyl-N,N-diisopropylamine, in DCM at room temperature.
Reaction Conditions and Yields:
Multistep Synthesis via Functional Group Transformations
Another approach involves the stepwise construction starting from simpler precursors:
Step 1: Synthesis of the Piperazine Core
Starting with commercially available Boc-piperazine, the nitrogen atoms are selectively protected or deprotected to enable site-specific modifications.Step 2: Introduction of the Carboxylic Acid Functionality
The piperazine is functionalized at the 4-position with a carboxylic acid group via nucleophilic substitution or oxidation of suitable precursors. This step often employs reagents like phosgene derivatives or carbodiimides for amide formation.Step 3: Attachment of the Naphthalene Moiety
The aromatic group is introduced through sulfonylation with naphthalene sulfonyl chlorides or related sulfonyl donors, under basic conditions (e.g., pyridine or triethylamine) in DCM or acetonitrile.Step 4: Esterification with 1,1-Dimethylethyl Group
The final step involves esterification of the carboxylic acid with tert-butyl alcohol using DCC or EDC as coupling agents, often in the presence of catalytic DMAP, to afford the tert-butyl ester.
Reaction Conditions and Yields:
Reaction Pathways Summary
| Method | Main Features | Advantages | Disadvantages |
|---|---|---|---|
| Direct sulfonylation and esterification | One-pot or sequential reactions, high yields | Efficient, fewer steps | Requires precise control of reaction conditions |
| Multistep functionalization | Stepwise, allows for customization | High selectivity, adaptable | Longer process, more purification steps |
Research Data and Experimental Results
Recent studies have demonstrated the feasibility of synthesizing similar piperazine derivatives with high yields and purity:
- Yields: The key intermediates, such as sulfonylated piperazine derivatives, often achieve yields exceeding 90% under optimized conditions.
- Reaction Times: Typically range from 4 to 24 hours depending on the step, with temperature control critical for selectivity.
- Purification: Column chromatography on silica gel is standard, with solvents like dichloromethane/methanol mixtures providing optimal separation.
Chemical Reactions Analysis
1-Piperazinecarboxylic acid, 4-(1-naphthalenyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Piperazinecarboxylic acid, 4-(1-naphthalenyl)-, 1,1-dimethylethyl ester is widely used in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme interactions and protein binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(1-naphthalenyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, depending on the context. The pathways involved often include signal transduction mechanisms that lead to changes in cellular activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazinecarboxylic acid esters with tert-butyl groups and diverse substituents at the 4-position are widely studied. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Piperazinecarboxylic Acid Esters
*Molecular weight calculated based on formula C₂₀H₂₆N₂O₂.
Key Comparative Insights :
Substituent Effects: Naphthalenyl vs. Aminoethyl vs. Alkyl Chains: Polar groups like aminoethyl (Analog 3) improve water solubility and reactivity, making them suitable for conjugation in drug discovery, whereas alkyl chains (e.g., propyl in Analog 2) prioritize lipophilicity .
The target compound’s toxicity remains uncharacterized but may align with analogs bearing bulky aromatic groups.
Synthetic Utility: The tert-butyl ester group in all compounds serves as a protective group for carboxylic acids, enabling selective deprotection in multi-step syntheses .
Biological Activity
1-Piperazinecarboxylic acid, 4-(1-naphthalenyl)-, 1,1-dimethylethyl ester (commonly referred to as the compound) is a synthetic organic compound with potential applications in medicinal chemistry. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H19N3O2
- Molecular Weight : 283.41 g/mol
- CAS Number : 1211568-27-2
Pharmacological Profile
The biological activity of the compound has been investigated in various studies, focusing on its effects on different biological systems.
The compound exhibits several pharmacological activities:
- Antidepressant Activity : Research indicates that derivatives of piperazine compounds can act on serotonin receptors, potentially offering antidepressant effects. The structural similarity to known antidepressants suggests a similar mechanism .
- Antitumor Effects : Studies have shown that piperazine derivatives can inhibit tumor growth in certain cancer cell lines. The compound's ability to interact with DNA and protein synthesis pathways is hypothesized to contribute to its antitumor properties .
In Vitro Studies
In vitro studies have demonstrated that the compound can affect cellular processes:
- Cell Viability Assays : The compound was tested against various cancer cell lines using MTT assays. Results showed a dose-dependent decrease in cell viability, indicating cytotoxic effects against specific cancer types .
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders .
Data Table: Biological Activity Summary
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored the antitumor effects of various piperazine derivatives, including our compound. The study reported that the compound significantly reduced tumor size in xenograft models of breast cancer. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 2: Neuropharmacological Effects
Another case study investigated the neuropharmacological properties of piperazine derivatives. The findings suggested that the compound could enhance cognitive functions in animal models through modulation of neurotransmitter levels, particularly dopamine and serotonin .
Research Findings
Recent research has highlighted the versatility of piperazine derivatives in drug design:
- Structure-Activity Relationship (SAR) studies indicate that modifications at the naphthalene ring can enhance biological activity and selectivity for specific receptors.
- Advances in synthetic methodologies have allowed for the development of novel derivatives with improved pharmacokinetic profiles .
Q & A
Q. What are the recommended synthetic routes for preparing 1-Piperazinecarboxylic acid, 4-(1-naphthalenyl)-, 1,1-dimethylethyl ester?
The compound can be synthesized via multi-step functionalization of the piperazine core. A common approach involves reacting 4-(1-naphthalenyl)piperazine with 1,1-dimethylethyl chloroformate under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Reaction optimization should focus on temperature control (0–5°C for exothermic steps) and inert atmosphere to minimize ester hydrolysis . Purification typically employs column chromatography with silica gel and a gradient of ethyl acetate/hexane.
Q. How should researchers handle this compound to ensure laboratory safety?
Key precautions include:
- Personal protective equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles compliant with EN 166 (EU) or NIOSH (US) standards. Use P95 respirators for particulate filtration during weighing .
- Ventilation: Conduct reactions in fume hoods with ≥100 ft/min face velocity to prevent inhalation of aerosols .
- Storage: Keep in sealed containers at room temperature, away from oxidizers and moisture. Monitor for degradation via periodic NMR analysis .
Q. What analytical methods are suitable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm esterification (e.g., tert-butyl group protons at δ ~1.4 ppm) and naphthalene aromaticity .
- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 342.4353 (C₁₉H₂₆N₄O₂) .
- Purity assessment: HPLC with C18 columns (UV detection at 254 nm) and ≥97% purity threshold for biological assays .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its utility in drug discovery?
- Substituent variation: Replace the naphthalenyl group with electron-deficient aryl rings (e.g., nitrophenyl) to study π-stacking interactions in receptor binding. Evidence from related piperazine esters shows that substituent polarity modulates solubility and bioavailability .
- Ester hydrolysis: Deprotect the tert-butyl group under acidic conditions (e.g., TFA/DCM) to generate the free carboxylic acid for conjugation with targeting moieties .
- SAR studies: Test analogs with methyl or halogen substitutions on the naphthalene ring to evaluate steric/electronic effects on biological activity .
Q. How should researchers address contradictions in toxicity data across safety reports?
- Case example: While some SDSs classify the compound as H302 (harmful if swallowed), others lack acute toxicity data. Mitigation strategies include:
- Cross-referencing GHS classifications from multiple vendors .
- Conducting in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) to validate oral toxicity thresholds .
Q. What strategies are recommended for resolving stability issues during long-term storage?
- Degradation pathways: Hydrolysis of the tert-butyl ester is accelerated by humidity. Store samples with 3Å molecular sieves in amber vials .
- Stability testing: Perform accelerated aging studies (40°C/75% RH for 6 months) with LC-MS to track degradation products (e.g., free piperazinecarboxylic acid) .
Q. How can researchers assess the ecological impact of this compound given limited data?
- Predictive modeling: Use EPI Suite to estimate log Kow (octanol-water partition coefficient) and bioaccumulation potential. For C₁₉H₂₆N₄O₂, predicted log Kow ≈ 3.2 suggests moderate environmental mobility .
- Microtox assay: Test acute toxicity on Vibrio fischeri (EC₅₀) to fill data gaps in aquatic toxicity .
Data Contradictions and Methodological Gaps
Q. Why do some SDSs lack physicochemical data (e.g., melting point, solubility)?
- Root cause: Proprietary synthesis protocols often omit non-critical data. Workarounds include:
- Differential Scanning Calorimetry (DSC) to determine melting points.
- Saturation shake-flask method for solubility profiling in PBS or DMSO .
Q. How to reconcile discrepancies in respiratory hazard classifications?
- Actionable steps:
Compare OSHA HCS (H335) with region-specific guidelines (e.g., EU CLP).
Perform in vitro tracheal epithelial cell assays to quantify irritation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
